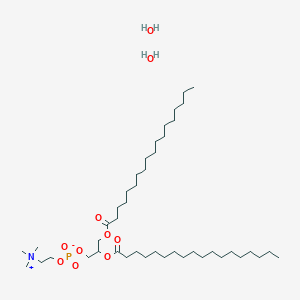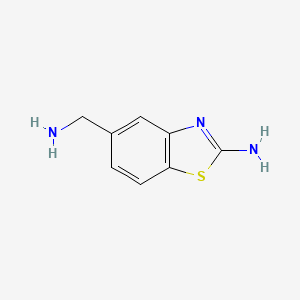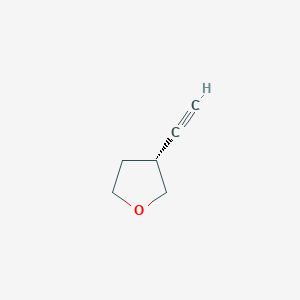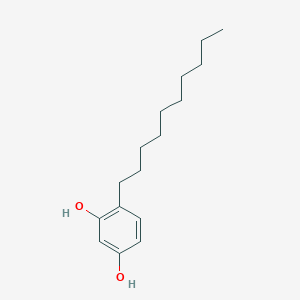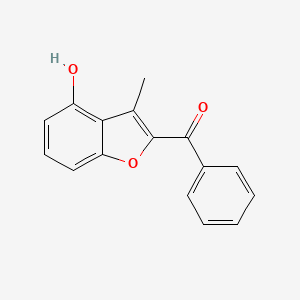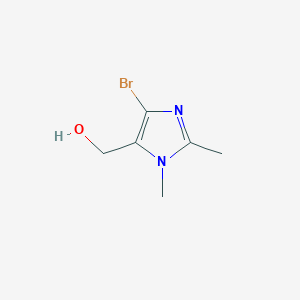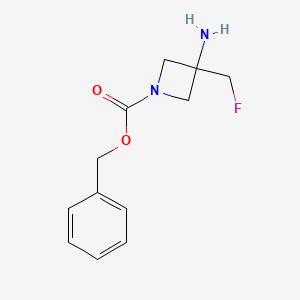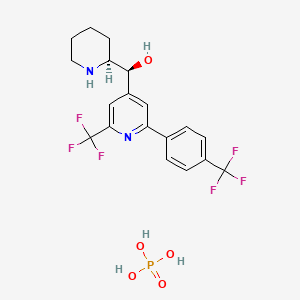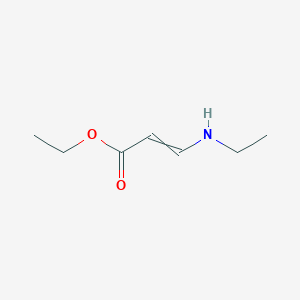
beta-Ethylaminoacrylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Ethylaminoacrylic acid ethyl ester: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound, in particular, is known for its unique structure, which includes both an amino group and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of beta-Ethylaminoacrylic acid ethyl ester typically involves the esterification of beta-Ethylaminoacrylic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing and heating of large quantities of reactants, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: beta-Ethylaminoacrylic acid ethyl ester can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Amines for aminolysis reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amides
Wissenschaftliche Forschungsanwendungen
Chemistry: beta-Ethylaminoacrylic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for understanding the mechanisms of these biochemical processes .
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester group allows it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical properties .
Wirkmechanismus
The mechanism of action of beta-Ethylaminoacrylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: An ester known for its fruity odor, used in flavorings and perfumes
Uniqueness: beta-Ethylaminoacrylic acid ethyl ester is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate .
Eigenschaften
CAS-Nummer |
55330-56-8 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
ethyl 3-(ethylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
CWXQXBOCQOBFBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
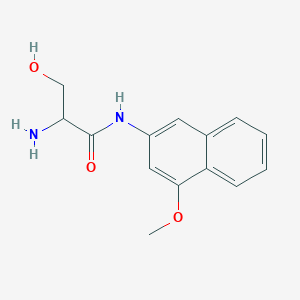
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
